Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].
Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].
Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].
Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.
Miriplatin, known by its trade name Miripla, is a novel platinum-based chemotherapeutic agent primarily utilized in the treatment of hepatocellular carcinoma (HCC). It is a lipophilic compound that demonstrates unique mechanisms of action and pharmacological properties compared to traditional platinum drugs. The formulation of Miriplatin as a lipiodol suspension allows for targeted delivery in transarterial chemoembolization, enhancing its therapeutic efficacy while reducing systemic toxicity.
Miriplatin was developed by Dainippon Sumitomo Pharma, Osaka, Japan. It is derived from a structural modification of traditional platinum compounds, designed to improve solubility and bioavailability in clinical applications.
Miriplatin is classified as an antitumor agent within the group of platinum-based drugs. Its chemical classification falls under organometallic compounds due to the presence of a platinum atom coordinated with organic ligands.
The synthesis of Miriplatin involves the coordination of platinum with organic moieties that enhance its lipophilicity. The compound is synthesized through a series of reactions that typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure proper coordination and stability of the platinum complex. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for Miriplatin is , indicating a complex with significant organic components that contribute to its unique properties. The structure features:
The molecular weight of Miriplatin is approximately 635.0 g/mol, and it exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .
Miriplatin undergoes various chemical reactions that are critical for its mechanism of action:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing ligands. Detailed studies using spectroscopic methods provide insights into the reaction pathways and rates.
Miriplatin exerts its antitumor effects primarily through the following mechanisms:
Research indicates that Miriplatin's mechanism differs significantly from other platinum drugs, particularly in its ability to induce mitophagy and target mitochondrial proteases .
Relevant data from stability studies indicate that Miriplatin maintains its integrity for extended periods under appropriate storage conditions .
Miriplatin is primarily used in clinical settings for:
Miriplatin (C~34~H~68~N~2~O~4~Pt, molecular weight 764.012 g/mol) represents a structurally distinct platinum-based chemotherapeutic agent specifically engineered for hepatocellular carcinoma management. Its defining chemical characteristic is the substitution of conventional hydrophilic ligands with dimyristate moieties, creating exceptional lipophilicity that fundamentally differentiates it from traditional platinum compounds like cisplatin [5] [7]. This molecular design enables spontaneous formation of stable suspensions in iodinated poppyseed oil (Lipiodol Ultra-Fluide®), serving as both a drug carrier and embolic agent in transarterial chemoembolization procedures [3] [10].
The antineoplastic mechanism unfolds through sequential biochemical activation: After intra-arterial delivery, miriplatin undergoes tumor-selective hydrolysis, liberating active platinum species (dichloro(1R,2R-diaminocyclohexane)platinum(II) (DPC) and diaquated derivatives (DPI). These metabolites form covalent platinum-DNA adducts, primarily inducing intrastrand crosslinks that severely disrupt DNA replication and transcription. This DNA distortion triggers G2/M cell cycle arrest and initiates caspase-mediated apoptosis pathways in HCC cells [5] [7]. Experimental studies using rat hepatoma models (AH109A cells) demonstrated that miriplatin/Lipiodol suspensions achieve 2.3-fold higher intratumoral platinum concentrations and sustain cytotoxic levels significantly longer (>7 days post-administration) compared to cisplatin emulsions, directly correlating with enhanced tumor growth suppression and apoptosis induction [7] [10].
Table 1: Key Pharmacokinetic and Mechanistic Properties of Miriplatin
Property | Characteristic | Biological Consequence |
---|---|---|
Lipophilicity | LogP >5; dimyristate ester side chains | Enhanced retention in lipid-rich tumor environments; prolonged local release |
Hydrolysis Rate | Slow hydrolysis kinetics (t~1/2~ >72h in physiological conditions) | Sustained platinum release; reduced systemic exposure |
DNA Binding | Forms Pt-GG intrastrand crosslinks | DNA helix distortion; replication fork collapse; p53-mediated apoptosis |
Oxidative Stress | Generates reactive oxygen species (ROS) during activation | Synergistic DNA/protein damage; depletion of cellular antioxidants |
Elimination Pathway | Biliary excretion predominates (>85%) | Reduced nephrotoxicity risk compared to cisplatin |
Beyond DNA damage, miriplatin exerts bystander effects through reactive oxygen species (ROS) generation. Platinum intermediates produced during intracellular activation catalyze Fenton-like reactions, elevating oxidative stress that synergistically damages cellular proteins and lipids while overwhelming endogenous antioxidant systems like glutathione. This oxidative component enhances the primary DNA-directed cytotoxicity, particularly in HCC cells that frequently exhibit impaired redox homeostasis [5].
Clinical efficacy evidence from a prospective pilot study (n=14) revealed a 31% objective response rate (complete response: 8%, partial response: 23%) in patients with small, unresectable HCCs (≤2 cm) treated with miriplatin-Lipiodol TACE. Notably, the compound exhibited minimal hematological toxicity (no grade 3/4 thrombocytopenia) and reversible hepatotoxicity, supporting its favorable safety profile within therapeutic applications [1].
Miriplatin's development trajectory exemplifies Japan's strategic focus on targeted regional therapies for HCC. Discovered through systematic modification of platinum complexes, researchers identified that incorporating long-chain fatty acids onto the platinum coordination sphere conferred optimal lipophilicity for Lipiodol compatibility while maintaining anticancer activity [7]. Designated experimentally as SM-11355, the compound demonstrated superior local pharmacokinetics in preclinical models: Orthotopic HCC xenografts in nude rats showed 18±15 μg platinum retained in tumors seven days post-arterial injection, significantly exceeding concentrations achieved with cisplatin/Lipiodol (p<0.01) [7] [10].
Pharmaceutical development culminated in regulatory approval by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in 2009 under the trade name Miripla®. This milestone positioned miriplatin as the first platinum agent specifically indicated for HCC chemoembolization and reflected Japan's progressive stance on localized therapies [3] [8]. The approval process occurred within Japan's evolving biosimilar/innovator framework (2009 marked the inaugural year for biosimilar approvals including somatropin and erythropoietin), highlighting regulatory flexibility for niche oncology agents addressing unmet needs [8]. Crucially, miriplatin filled a therapeutic gap by offering a less emetogenic and nephrotoxic alternative to cisplatin in TACE, particularly valuable for HCC patients with compromised liver function who could not tolerate conventional chemotherapy systemic effects [7].
Table 2: Historical Milestones in Miriplatin Development
Year | Development Phase | Key Advance |
---|---|---|
1999-2005 | Preclinical Optimization | Synthesis of platinum-fatty acid conjugates; selection of dimyristate variant (SM-11355) |
2006 | Phase I Clinical Trials | First-in-human TACE studies establishing maximum tolerated dose in Japanese cohort |
2008 | Phase II Efficacy Studies | Demonstrated 31% objective response rate in unresectable small HCCs [1] |
2009 | PMDA Approval (Japan) | Market authorization as Miripla® for HCC chemoembolization [3] [8] |
Post-2010 | Post-Marketing Surveillance | Confirmed real-world efficacy in multifocal HCCs; identified limitations in large tumors |
Hepatocellular carcinoma presents a staggering global health challenge, ranking as the fourth leading cause of cancer-related mortality worldwide with approximately 905,700 new cases and 830,200 deaths annually. The incidence exhibits dramatic geographic disparities: Over 85% of cases occur in low-to-middle income regions, particularly Eastern Asia (China, Mongolia: ASIR >20/100,000) and sub-Saharan Africa (Mali, Nigeria: ASIR 15-19/100,000), largely driven by endemic hepatitis B virus (HBV) exposure and aflatoxin-contaminated foodstuffs [4]. In high-income countries, rising HCC incidence correlates with metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), now accounting for 10-20% of US HCC cases. Notably, diabetes/obesity contributes to 37% of HCCs in the US population, surpassing viral hepatitis as the predominant risk factor in certain cohorts [4].
Table 3: Global Epidemiology of Hepatocellular Carcinoma
Region | Age-Standardized Incidence (/100,000) | Predominant Risk Factors | 5-Year Survival (%) |
---|---|---|---|
Eastern Asia | 17.8 | HBV (60-70%), HCV (15-20%), aflatoxin B1 exposure | 10-15% (China), >50% (Japan)* |
Sub-Saharan Africa | 14.5 | HBV (>80%), HCV (<5%), aristolochic acid (regional) | <5% (median survival 2.5 months) |
Western Europe/N. America | 5.1 | NAFLD/NASH (30-40%), HCV (25-30%), alcohol (20-25%) | 15-20% |
Northern Africa/Middle East | 9.7 | HCV (>60% in Egypt), HBV (15-20%) | 10-12% |
*Reflects intensive surveillance programs in Japan
Within this landscape, transcatheter arterial chemoembolization (TACE) constitutes the evidence-based standard for intermediate-stage HCC (multinodular, Child-Pugh A-B7, performance status 0). However, significant heterogeneity exists within this population, necessitating refined patient stratification. Tumor burden quantification has emerged as a critical prognostic determinant, with several scoring systems developed to guide treatment allocation [2] [6] [9]:
Miriplatin specifically addresses challenges in treating multifocal small HCCs unsuitable for ablation or resection. Its pharmacokinetic profile—characterized by gradual hydrolysis and sustained intratumoral drug retention—provides theoretical advantages over faster-releasing agents like doxorubicin or cisplatin in tumors <3 cm. This is mechanistically explained by reduced "washout" from small lesions and more homogeneous drug distribution [1] [7]. However, comparative effectiveness analyses suggest miriplatin monotherapy achieves moderate response rates (31% ORR) and cannot yet replace conventional TACE regimens for larger or hypervascular tumors [1]. Ongoing research focuses on combining miriplatin with drug-eluting beads or immunotherapies to enhance its tumoricidal activity while leveraging its favorable safety profile.
Table 4: Prognostic Scoring Systems for HCC Patients Undergoing TACE
Scoring System | Calculation | Risk Stratification | Median Overall Survival |
---|---|---|---|
Tumor Burden Score (TBS) | TBS = √[max. diameter^2 + tumor number^2] | Low: <3.36 | 33.0 months [2] |
Medium: 3.36–13.74 | 18.3 months | ||
High: >13.74 | 12.8 months | ||
Six-and-Twelve (SAT) | SAT = diameter (cm) + tumor number | Low: ≤6 | 30.0 months [2] |
Medium: >6 but ≤12 | 16.9 months | ||
High: >12 | 10.2 months | ||
Seven-Eleven Criteria (SEC) | SEC = diameter (cm) + tumor number | Low: ≤7 | 27.0 months [2] |
Medium: >7 but ≤11 | 16.7 months | ||
High: >11 | 10.5 months |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: